molecular formula C13H17N B13258757 1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[G]isoquinoline

1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[G]isoquinoline

Cat. No.: B13258757
M. Wt: 187.28 g/mol
InChI Key: VPBJJTJJINLDOF-UHFFFAOYSA-N
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Description

1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[G]isoquinoline is a heterocyclic compound with a unique structure that combines elements of both cyclohexane and isoquinoline

Preparation Methods

The synthesis of 1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[G]isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production .

Chemical Reactions Analysis

1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[G]isoquinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Scientific Research Applications

1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[G]isoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[G]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[G]isoquinoline can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

1,2,3,4,6,7,8,9-octahydrobenzo[g]isoquinoline

InChI

InChI=1S/C13H17N/c1-2-4-11-8-13-9-14-6-5-12(13)7-10(11)3-1/h7-8,14H,1-6,9H2

InChI Key

VPBJJTJJINLDOF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC3=C(CCNC3)C=C2C1

Origin of Product

United States

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